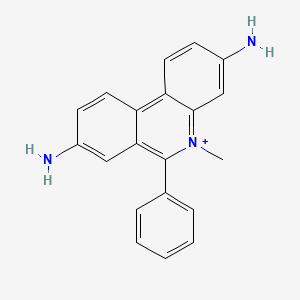

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium is an organic compound known for its applications in various scientific fields. It is also referred to as dimidium bromide when in its bromide salt form. This compound is recognized for its fluorescent properties, making it useful in biochemical and analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications to introduce the amino and methyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium undergoes various chemical reactions, including:

Oxidation: This reaction can modify the phenyl groups, potentially forming quinones.

Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .

Scientific Research Applications

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium has a wide range of applications:

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the DNA structure, which can be utilized in various biochemical assays. The fluorescence enhancement mechanism is attributed to the suppression of hydrogen bonding with water and the restriction of phenyl ring rotation .

Comparison with Similar Compounds

Similar Compounds

- 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium bromide (dimidium bromide)

- 3,8-Bisdimethylamino-5-methyl-6-phenylphenanthridinium

- 5-Methyl-6-phenylphenanthridinium

- 5-Methylphenanthridinium

Uniqueness

This compound is unique due to its specific intercalating properties and fluorescence enhancement in the presence of DNA and other substrates. This makes it particularly valuable in biochemical and analytical applications .

Biological Activity

3,8-Diamino-5-methyl-6-phenyl-phenanthridinium, commonly known as Dimidium Bromide, is a compound with significant biological activity, particularly in the fields of parasitology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Dimidium bromide has the following chemical structure:

- Molecular Formula : C₁₅H₁₅N₃Br

- CAS Number : 518-67-2

The compound features a phenanthridine core with two amino groups at the 3 and 8 positions, which are critical for its biological interactions.

Antiparasitic Activity

Dimidium bromide is primarily recognized for its antiparasitic properties, particularly against Trypanosoma species. It has been shown to inhibit the growth of various protozoan parasites. The mechanism involves the intercalation of the compound into DNA, disrupting replication and transcription processes.

Case Study : A study demonstrated that Dimidium bromide exhibited significant activity against Trypanosoma brucei, with IC50 values indicating potent antiparasitic effects. The compound's ability to penetrate cell membranes and bind to nucleic acids was confirmed through molecular docking studies.

Anticancer Activity

Recent research has also explored the anticancer potential of Dimidium bromide. It has shown promising results in inhibiting the proliferation of several human cancer cell lines, including:

- MV4-11 (acute myeloid leukemia)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Research Findings :

- Cytotoxicity Assays : In vitro studies using MTT assays revealed that Dimidium bromide had IC50 values ranging from 1.13 to 4.28 µg/ml against various cancer cell lines, indicating strong cytotoxicity compared to normal fibroblast cells.

- Mechanism of Action : The compound's anticancer activity is attributed to its ability to intercalate into DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.

Interaction with Biomolecules

Dimidium bromide interacts with biomolecules such as DNA and proteins, which enhances its biological efficacy:

- DNA Binding : Spectroscopic studies have shown that Dimidium bromide can intercalate between DNA bases, altering the DNA structure and preventing replication.

| Interaction Type | Observed Effect |

|---|---|

| DNA Intercalation | Disruption of replication |

| Protein Binding | Altered enzymatic activity |

Antioxidant Activity

In addition to its antiparasitic and anticancer properties, Dimidium bromide exhibits antioxidant activity. It scavenges free radicals, thus protecting cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Mechanism | Target Organisms/Cells | IC50 Values |

|---|---|---|---|

| Antiparasitic | DNA intercalation | Trypanosoma brucei | Low µg/ml |

| Anticancer | DNA intercalation, apoptosis | MV4-11, MCF-7, A549 | 1.13 - 4.28 µg/ml |

| Antioxidant | Free radical scavenging | Various cell types | Not specified |

Properties

CAS No. |

20566-69-2 |

|---|---|

Molecular Formula |

C20H18N3+ |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine |

InChI |

InChI=1S/C20H17N3/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13/h2-12,22H,21H2,1H3/p+1 |

InChI Key |

MRYUEHRAIMRPNB-UHFFFAOYSA-O |

SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Key on ui other cas no. |

52671-18-8 |

Related CAS |

518-67-2 (bromide) 52671-18-8 (chloride) |

Synonyms |

dimidium dimidium bromide dimidium chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.